(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol
Overview
Description
“(1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1704959-33-0 . It has a molecular weight of 138.17 . The IUPAC name for this compound is (S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4,6,10H,1-2H3/t6-/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Polymerization and Material Science
The compound (1S)-1-(4-methylpyrimidin-5-yl)ethan-1-ol and its derivatives have been explored in polymerization and material science. For instance, a derivative, 5-(2-Methylthio-4-methylpyrimidin-5-yl)penta-2,4-diyn-1-ol, was synthesized through asymmetric coupling. These monomers show potential in solid-state polymerization using heat, light, or γ-radiation, indicating their applicability in material science and polymer chemistry (Wang, Shen, Yu, & Si, 2000).
Electrooptic Film Fabrication
In the field of electrooptics, derivatives of this compound have been used to create electrooptic films. These films have demonstrated significant influence in thin-film microstructure and optical/electrooptic response, which is crucial in the development of advanced optical materials (Facchetti et al., 2006).
Crystallography and Molecular Structure Analysis
The compound and its variants have been studied in crystallography and molecular structure analysis. For example, the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product in the synthesis of certain antitubercular agents, were reported (Richter et al., 2023).
Supramolecular Chemistry
In supramolecular chemistry, bifunctional pyridine-aminopyrimidine/aminopyridine reagents synthesized from derivatives of this compound have been used to create self-complementary amino-pyrimidine N–H···N/N···H–N synthons. These studies contribute significantly to our understanding of hydrogen bonding and molecular interaction (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Drug Metabolism and Pharmacokinetics
While focusing on non-drug use applications, it is noteworthy that the compound has been referenced in the study of drug metabolism and pharmacokinetics, particularly in the context of novel compounds' biotransformation and metabolic pathways (Adusumalli, Jamwal, Obach, Ryder, Leggio, & Akhlaghi, 2019).
Synthesis of Novel Compounds
An alternative route for synthesizing N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide using a derivative of this compound was explored, demonstrating the compound's versatility in synthesizing novel molecules (Shahinshavali et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
(1S)-1-(4-methylpyrimidin-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)3-8-4-9-5/h3-4,6,10H,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWJOHVKWIFYHJ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=NC=C1[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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